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molecular formula C12H17NO B188776 3-(1-Piperidinylmethyl)phenol CAS No. 73279-04-6

3-(1-Piperidinylmethyl)phenol

Cat. No. B188776
M. Wt: 191.27 g/mol
InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
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Patent
US04293557

Procedure details

Piperidine (26 g) and 4.7 g of sodium borohydride were added to a solution of 15 g of 3-hydroxybenzaldehyde in 100 ml of ethanol, and the mixture was stirred until a complete solution formed. The solution was allowed to stand overnight at room temperature. Under reduced pressure, the solvent was distilled off, and 200 ml of ice water was added to the residue. The mixture was acidified with hydrochloric acid, and allowed to stand for 1 hour. The raw material was extracted away using ethyl acetate, and the aqueous solution was separated. The aqueous layer was alkalized with aqueous ammonia, and the precipitated oily product was extracted with ethyl acetate. The solvent was distilled off, and the residue was recrystallized from acetone/n-hexane to afford 17.5 g of 3-(1-piperidinylmethyl)phenol.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=O>C(O)C>[N:1]1([CH2:13][C:12]2[CH:11]=[C:10]([OH:9])[CH:17]=[CH:16][CH:15]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
4.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until a complete solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the solvent was distilled off
ADDITION
Type
ADDITION
Details
200 ml of ice water was added to the residue
WAIT
Type
WAIT
Details
to stand for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The raw material was extracted away using ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous solution was separated
EXTRACTION
Type
EXTRACTION
Details
the precipitated oily product was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetone/n-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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